Home > Products > Screening Compounds P2949 > 1-methyl-3-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one
1-methyl-3-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one - 2640899-47-2

1-methyl-3-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one

Catalog Number: EVT-6578737
CAS Number: 2640899-47-2
Molecular Formula: C17H20N8O
Molecular Weight: 352.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    GDC-0994 (22)

    • Compound Description: GDC-0994 (22) is an orally bioavailable small-molecule inhibitor selective for ERK kinase activity. It is currently in early clinical development. []
    • Relevance: While GDC-0994 does not share a direct structural resemblance to 1-methyl-3-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one, both compounds target components of the RAS/RAF/MEK/ERK signaling cascade. GDC-0994 inhibits ERK1/2, essential kinases within this pathway frequently activated in cancers harboring BRAF or RAS mutations. [] This pathway is commonly dysregulated in cancer, and targeting different points within it, as both compounds do, represents a crucial strategy for developing novel cancer therapeutics.

    (S)-2-amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)propanoic acid

    • Compound Description: This compound and its salts are described in the context of novel crystalline forms. The patent also discloses pharmaceutical dosage forms and potential therapeutic applications of this compound. [, ]

    5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one

    • Compound Description: This chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative, synthesized from 3-phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine and 3-acetyl-2H-chromen-2-one, represents a new heterocyclic compound. []

    4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5)

    • Compound Description: Compounds 4 and 5 are isostructural with triclinic, P-1 symmetry and share a planar structure, except for one fluorophenyl group oriented perpendicularly. []

    3-(2-(5-(Benzylideneamino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one derivatives

    • Compound Description: These derivatives are synthesized via a novel one-pot, four-component condensation reaction. This method provides a simple and efficient way to prepare these pyrazole-thiazole-pyranone compounds in good yields. []

    4-Substituted-phenyl-3-chloro-1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-yl}azetidin-2-one (10-15)

    • Compound Description: This series of compounds incorporates a 3,5-dimethyl-1H-pyrazole moiety within a complex heterocyclic framework. These compounds have demonstrated good antibacterial activity in preliminary studies. []

    2-Alkylamino-3-(4-fluorophenyl)-5-methyl-6-(1H-1,2,4-triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones

    • Compound Description: This series of compounds incorporates fluorine into a thieno[2,3-d]pyrimidin-4(3H)-one scaffold. Notably, these compounds showed enhanced bactericidal activity compared to their non-fluorinated counterparts. []

    2-(4-((1-Phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (LQFM192)

    • Compound Description: LQFM192, a novel piperazine derivative, exhibits anxiolytic and antidepressant-like activities in mice. This dual pharmacological action is mediated through interactions with the serotonergic system and the benzodiazepine site of the GABAA receptor. []

    4-(4-Bromophenyl)-2-(3-(4-chlorophenyl)-5-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazol-4-yl}-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole

    • Compound Description: This compound features two distinct ring systems, one featuring a pyrazole connected to a dihydropyrazole and the other containing a thiazole. The molecule displays a non-planar geometry due to the angles between the planes of its various rings. []

    Ethyl/methyl 4-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates

    • Compound Description: This series of compounds was synthesized using a novel, efficient, and environmentally friendly method involving a heterogeneous catalyst under solvent-free conditions. []

    (S)-2-amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)propanoate ester

    • Compound Description: This compound is described as a component of solid pharmaceutical dosage forms in a patent related to the anti-obesity drug orlistat. The invention focuses on enhancing the drug's delivery and bioavailability. []

    N'-(Substituted)-2-(4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)acetohydrazides and 1-(2-(substituted)-5-((4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)methyl)-1,3,4-oxadiazol-3(2H)-yl)ethan-1-ones

    • Compound Description: These series of compounds exhibit antimicrobial activity against Escherichia coli, Bacillus cereus, and Candida albicans. Molecular docking studies suggest they interact with the BAX protein, a key regulator of apoptosis. []

    2-(4-((2-(4-alkoxyphenyl)-5-methyloxazol-4-yl)methyl)-1-alkyl-5-methyl-1H-pyrazol-3-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol derivatives

    • Compound Description: This series represents a novel class of pyrazole-based heterocycles linked to a sugar moiety. These compounds showed promising anti-diabetic activity in preliminary studies using a urinary glucose excretion method. []

    8-{4-[(6-Phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one hydrochloride

    • Compound Description: This compound, crystallized as a hydrochloride salt, exhibits structural similarities to its fluorinated analog, 4-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-{[6-(4-fluorophenyl)pyridin-3-yl]methyl}piperazin-1-ium chloride monohydrate. []

    4‐[3‐cyano‐3‐(1‐methylcyclopropyl)‐2‐oxopyrrolidin‐1‐yl]‐N‐{[3‐fluoro‐5‐(1‐methyl‐1H‐pyrazol‐4‐yl)phenyl]methyl}‐6‐methylpyridine‐2‐carboxamide

    • Compound Description: This pyridine-pyrrolidinone derivative displays potent antimalarial activity, potentially acting by inhibiting prolyl-tRNA synthetase in Plasmodium falciparum. The two enantiomers of this compound show different levels of antimalarial activity. []

    4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735)

    • Compound Description: BMS-695735 acts as an orally effective inhibitor of the insulin-like growth factor-1 receptor kinase, exhibiting broad-spectrum in vivo antitumor activity. []

    1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988)

    • Compound Description: PF-06459988 is a potent, third-generation, irreversible inhibitor of the epidermal growth factor receptor (EGFR), specifically targeting T790M-containing double-mutant EGFRs commonly associated with drug resistance. Notably, it demonstrates minimal activity against wild-type EGFR, thereby mitigating potential side effects. []

    3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398)

    • Compound Description: NVP-BGJ398 demonstrates potent and selective inhibition against fibroblast growth factor receptor tyrosine kinases 1, 2, and 3. This compound has shown significant antitumor activity in preclinical models of bladder cancer expressing high levels of FGFR3, suggesting its potential as an anti-cancer agent. []

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib)

    • Compound Description: Imatinib, a widely used therapeutic agent for leukemia, specifically inhibits tyrosine kinases. It is typically found in its piperazin-1-ium salt forms. []

    5-{[5-(4-Chloro­phen­yl)-3-methyl-1H-pyrazol-1-yl]meth­yl}-1,3,4-oxa­diazole-2(3H)-thione

    • Compound Description: In this compound, the oxadiazolethione ring displays a significant inclination relative to the pyrazole ring. The crystal structure reveals the formation of inversion dimers linked by N—H⋯N hydrogen bonds, further assembling into ribbons via C—H⋯N hydrogen bonds and a three-dimensional supramolecular structure through C—H⋯Cl interactions. []

    (2R)-N-[3-[2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205)

    • Compound Description: AZD4205 is a potent and selective inhibitor of Janus Kinase 1 (JAK1), a key player in cytokine signaling often implicated in various diseases. It has shown enhanced antitumor activity when used with other anticancer agents in preclinical studies. []

    (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol

    • Compound Description: This novel Prottremin derivative, synthesized via an epoxide ring-opening reaction, represents a potential therapeutic for Parkinson’s disease. []

    (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

    • Compound Description: AMG 337 is a potent and selective MET inhibitor with promising preclinical pharmacokinetic properties and in vivo antitumor activity. []

    5-[(5-Trifluoromethyl-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl)-1-propan-1-one-3-yl]-2-methyl-7-trifluoromethylpyrazolo[1,5-a]pyrimidines

    • Compound Description: This series of novel biheterocyclic compounds was synthesized efficiently via cyclocondensation reactions. Their structures were confirmed using NMR spectroscopy and mass spectrometry. []

    1-[3-(2-Methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-propane-1-one

    • Compound Description: This compound was synthesized through the cyclocondensation of (E)-1-(2-methyl-4-phenylquinolin-3-yl)-3-phenylprop-2-en-1-one and hydrazine hydrate. The newly formed compound was characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry. []

    N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

    • Compound Description: Acrizanib, a small-molecule VEGFR-2 inhibitor, was developed for topical ocular delivery to treat neovascular age-related macular degeneration. It demonstrates potent efficacy in preclinical models of choroidal neovascularization with limited systemic exposure after topical administration. []
    • Compound Description: This series encompasses heteroleptic copper(II) complexes containing a tripodal bis[2-ethyl-di(3,5-dialkyl-1H-pyrazol-1-yl)]amine moiety. These complexes, characterized by techniques including X-ray diffraction, demonstrated potent in vitro cytotoxicity against various human cancer cell lines. []
  • 4-{(4Z)-4-[(2Z)-3-(4-Fluoroanilino)-1-hydroxybut-2-en-1-ylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide

    • Compound Description: The title compound consists of a pyrazole ring linked to a benzenesulfonamide group, displaying coplanarity between these two rings. An interesting feature of this molecule is the presence of a sequence of three fused S(6) rings formed due to intramolecular hydrogen bonding. []

    N-(3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-indole-carboxamide (MPP) and (3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-phenyl-urea (MPM)

    • Compound Description: MPP and MPM, belonging to an amide and urea pyrazoline series, respectively, exhibit cholecystokinin (CCK) antagonist activity. These compounds have demonstrated antidepressant-like effects in a forced swim test and have the potential to reverse stress-induced dendritic atrophy in hippocampal neurons. []

    1-(5((3,5-dimethyl-4-((4-(trifluoromethyl)phenyl)diazenyl)-1H-pyrazol-1-yl)methyl)-2-methyl-2phenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone

    • Compound Description: This compound was synthesized and characterized using various spectroscopic techniques, including NMR and IR spectroscopy. It has undergone antimicrobial activity screening using the agar disc diffusion method. []

    5-Methyl-4-(2-(3-methyl-4-nitroisoxazol-5-yl)-1-arylethyl)-1H-pyrazol-3-ols derivatives

    • Compound Description: These novel derivatives were synthesized using a one-pot, four-component domino reaction, which proved to be simple, efficient, and generated multiple bonds in a single step. The synthesized compounds were further evaluated for their antibacterial properties. []

    2-((1‐substituted‐1H‐1,2,3‐triazol‐4‐yl)methylthio)‐6‐(naphthalen‐1‐ylmethyl)pyrimidin‐4(3H)‐one derivatives

    • Compound Description: This series of novel S‐DABO derivatives incorporates a substituted 1,2,3‐triazole moiety. Biological evaluations revealed these compounds as potential HIV‐1 inhibitors, with some exhibiting potency comparable to 3TC. []
Overview

1-Methyl-3-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one is a complex organic compound notable for its potential applications in medicinal chemistry. This compound features a unique combination of structural elements, including a pyrazole and pyrimidine moiety, which contribute to its biological activity. The compound's synthesis and characterization are of interest due to its possible therapeutic implications.

Source

The compound can be sourced from various chemical suppliers and research institutions that specialize in organic synthesis and pharmaceutical compounds. Detailed information about its properties and synthesis may be found in databases such as PubChem and specialized chemical catalogs.

Classification

This compound is classified under the category of heterocyclic compounds, specifically those containing nitrogen atoms in their ring structures. It is also relevant in the field of medicinal chemistry due to its potential pharmacological properties.

Synthesis Analysis

Methods

The synthesis of 1-methyl-3-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one typically involves multiple steps, including the formation of the pyrazole and pyrimidine rings followed by their coupling with the piperazine unit.

Technical Details

  1. Starting Materials: Common starting materials may include 2-methyl-6-(1H-pyrazol-1-yl)pyrimidine, piperazine derivatives, and various reagents for ring closure and functional group modifications.
  2. Reagents: Reagents such as acetic anhydride or other acylating agents might be used to facilitate the formation of amides or esters during synthesis.
  3. Conditions: The reactions are often carried out under controlled temperatures and inert atmospheres to prevent degradation or unwanted side reactions.
Molecular Structure Analysis

Data

The molecular formula is C18H23N5OC_{18}H_{23}N_5O, with a molecular weight of approximately 341.42 g/mol. The compound contains multiple nitrogen atoms, which contribute to its basicity and potential interactions with biological targets.

Chemical Reactions Analysis

Reactions

The compound may undergo various chemical reactions typical for heterocycles, including:

  1. Nucleophilic Substitution: The nitrogen atoms in the piperazine and pyrazole rings can act as nucleophiles.
  2. Acylation: The presence of amine groups allows for acylation reactions, which can modify the compound's pharmacological properties.
  3. Reduction/Oxidation: Depending on the functional groups present, the compound may participate in redox reactions.

Technical Details

Reactions are typically monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure purity and yield.

Mechanism of Action

Process

The mechanism of action for 1-methyl-3-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one likely involves interaction with specific biological targets such as enzymes or receptors.

Data

Preliminary studies suggest that compounds with similar structures may exhibit activity against certain cancer cell lines or may act as inhibitors for specific enzymes involved in disease pathways.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of this compound include:

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under normal laboratory conditions but sensitive to moisture.
  • Reactivity: Reacts with strong acids or bases; care must be taken during handling.
Applications

Scientific Uses

This compound holds potential applications in:

  1. Drug Development: Its unique structure may lead to novel therapeutic agents targeting various diseases.
  2. Biochemical Research: Useful in studying enzyme mechanisms or receptor interactions due to its ability to mimic biological substrates.
  3. Pharmaceutical Formulations: May serve as a lead compound for further modifications aimed at enhancing efficacy and reducing side effects.

Properties

CAS Number

2640899-47-2

Product Name

1-methyl-3-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one

IUPAC Name

1-methyl-3-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrazin-2-one

Molecular Formula

C17H20N8O

Molecular Weight

352.4 g/mol

InChI

InChI=1S/C17H20N8O/c1-13-20-14(12-15(21-13)25-6-3-4-19-25)23-8-10-24(11-9-23)16-17(26)22(2)7-5-18-16/h3-7,12H,8-11H2,1-2H3

InChI Key

WEYZBRLNRVOWQT-UHFFFAOYSA-N

SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CN(C3=O)C)N4C=CC=N4

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CN(C3=O)C)N4C=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.